3-(Ethylamino)thietane 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
N-ethyl-1-oxothietan-3-amine |
InChI |
InChI=1S/C5H11NOS/c1-2-6-5-3-8(7)4-5/h5-6H,2-4H2,1H3 |
InChI Key |
YBMJMDDUKDNUIK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CS(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylamino Thietane 1 Oxide and Its Analogs
Direct Synthesis Approaches to Thietane (B1214591) 1-Oxides
The synthesis of the thietane 1-oxide core can be approached by first forming the thietane ring and then oxidizing it, or in some cases, by cyclization of a precursor that already contains a sulfoxide (B87167).
The formation of the thietane ring is a foundational step. The most traditional and widely used method is the cyclic thioetherification involving a double nucleophilic substitution on a 1,3-difunctional propane (B168953) backbone. nih.govbeilstein-journals.org
Key cyclization strategies include:
Reaction of 1,3-Dihaloalkanes with a Sulfide (B99878) Source : This is a classic method where a 1,3-dihalopropane derivative reacts with a sulfide salt, such as sodium sulfide, to form the thietane ring. nih.govbeilstein-journals.org This method is particularly effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org
Intramolecular Cyclization : An alternative involves the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates. nih.gov
From Oxirane Precursors : Thietane-3-ols can be synthesized from the reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile like hydrogen sulfide, often in the presence of a base. nih.gov For instance, treating chloromethyloxirane with hydrogen sulfide and barium hydroxide (B78521) yields thietan-3-ol (B1346918). nih.gov This intermediate is crucial as the hydroxyl group can be further functionalized to introduce the desired amino group.
| Starting Material | Reagents | Product | Reference |
| 1,3-Dihaloalkanes | Sodium Sulfide (Na₂S) | Thietane | nih.govbeilstein-journals.org |
| 2-(Chloromethyl)oxirane | Hydrogen Sulfide (H₂S), Barium Hydroxide (Ba(OH)₂) | Thietan-3-ol | nih.gov |
| 1,3-Diols | Mesyl Chloride, Sodium Sulfide | Thietane | rsc.org |
| 3-Haloalkan-1-ols | Sulfonates, Sodium Sulfide | Thietane | nih.gov |
Once the thietane ring is formed, the sulfide can be selectively oxidized to a sulfoxide (a 1-oxide). This transformation is a common step in the synthesis of various biologically active thietane derivatives. researchgate.net The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone (1,1-dioxide). researchgate.netnih.gov
Common oxidizing agents for this conversion include:
Meta-chloroperoxybenzoic acid (m-CPBA) : A widely used reagent for the oxidation of sulfides to sulfoxides. nih.gov
Peracetic acid : Another effective oxidant for this transformation. researchgate.net
Potassium permanganate : Can be used under controlled acidic conditions. researchgate.net
The oxidation of a 3-substituted thietane, such as a precursor to our target molecule, results in the formation of a new stereocenter at the sulfur atom. This typically yields a mixture of cis and trans diastereomers, where the orientation of the sulfinyl oxygen is relative to the substituent at the C3 position. researchgate.net
| Oxidizing Agent | Substrate | Product | Reference |
| m-CPBA | 3-Aryl-thietan-3-ol | 3-Aryl-3-hydroxythietane 1,1-dioxide | nih.gov |
| Peracetic acid | 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | 6-methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione | researchgate.net |
| Potassium permanganate | Thietanyl derivatives of nitroimidazoles | Corresponding 1-oxothietan-3-yl derivatives | researchgate.net |
Synthesis of 3-Amino-Substituted Thietanes
Introducing the ethylamino group at the C3 position is a key challenge. This can be achieved by adding the amino group to a pre-formed thietane ring or by constructing the ring from a precursor already containing the nitrogen functionality.
Several synthetic strategies have been developed to introduce an amino group at the 3-position of the thietane ring. researchgate.net
Nucleophilic Substitution : This approach involves reacting a thietane bearing a leaving group (e.g., a halogen or sulfonate) at the 3-position with an amine nucleophile. researchgate.net For example, a 3-halothietane can be displaced by ethylamine (B1201723).
From Thietan-3-one (B1315229) : A common and versatile method is the reductive amination of thietan-3-one. The ketone is first reacted with ethylamine to form an intermediate enamine or imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield 3-(ethylamino)thietane.
From 3-Hydroxythietane : The hydroxyl group of 3-hydroxythietane can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by ethylamine.
Cyclization of β-Amino Sulfides : Palladium-catalyzed or acid-catalyzed cyclization of β-amino sulfides can be employed to form the 3-amino thietane ring directly. researchgate.net
While a direct, one-pot synthesis for 3-(ethylamino)thietane 1-oxide is not prominently documented, logical multi-step sequences can be constructed from the fundamental reactions described above. A plausible synthetic pathway would be a two-step process:
Synthesis of 3-(Ethylamino)thietane : This precursor can be synthesized via the reductive amination of thietan-3-one with ethylamine. Thietan-3-one itself can be prepared from the oxidation of thietan-3-ol.
Oxidation : The resulting 3-(ethylamino)thietane is then carefully oxidized using a reagent like m-CPBA or peracetic acid to yield the target compound, this compound, as a mixture of cis/trans diastereomers. researchgate.net
Another potential route involves the synthesis of 3-aminothietane, followed by N-ethylation using an ethylating agent like ethyl iodide or reductive amination with acetaldehyde, and then subsequent oxidation of the sulfur atom. researchgate.net
Stereoselective Synthesis of Thietane 1-Oxides
Controlling the stereochemistry at the sulfur atom of thietane 1-oxides is a significant synthetic challenge. The oxidation of 3-substituted thietanes generally leads to diastereomeric mixtures. researchgate.net The ratio of these cis/trans isomers is influenced by the nature of the substituent at the 3-position. researchgate.net
Advanced strategies for stereocontrol often involve the functionalization of a pre-existing thietane 1-oxide. acs.orgresearchgate.net Research has shown that the lithiation of C2-substituted thietane 1-oxides followed by reaction with an electrophile can proceed with high stereoselectivity. acs.orgrsc.org The stereochemical outcome is dependent on the initial stereochemistry of the starting thietane 1-oxide (the relationship between the sulfinyl oxygen and the existing substituent) and the nature of the incoming electrophile. acs.org While these studies focus on C2 and C4 functionalization, the principles demonstrate that stereoselective synthesis within the thietane 1-oxide system is feasible, paving the way for future methods that could control the stereochemistry at C3 in relation to the sulfoxide. acs.orgresearchgate.net
Control of Sulfoxide Stereochemistry
The stereochemistry of the sulfoxide group in thietane 1-oxides is a critical aspect of their synthesis. Theoretical studies on 3-substituted thietane-1-oxide derivatives, including those with chloro, methyl, and ethyl groups, have shown a preference for the cis isomer, where the substituent and the sulfoxide oxygen are on the same side of the ring. researchgate.net This preference is attributed to non-bonded interactions within the puckered four-membered ring. researchgate.netresearchgate.net The molecular structure of thietane-1-oxide itself preferentially exists in a puckered conformation with the oxygen in an equatorial position. researchgate.net
In practical synthesis, the stereoselectivity of oxidation of the parent thietane can be influenced by the choice of oxidizing agent and reaction conditions. For example, the oxidation of 2,2,4,4-tetramethylthietan-3-ol can be diastereoselective, with the ratio of cis to trans isomers being improved by conducting the reaction at lower temperatures. thieme-connect.de
Diastereoselective and Enantioselective Approaches
The development of diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers of functionalized thietane 1-oxides.
Diastereoselective Synthesis: A notable diastereoselective approach involves the intramolecular photo [2+2] cycloaddition of chiral monothioimides to form thietane-fused β-lactams. researchgate.net Furthermore, lithiation of C2-substituted thietane 1-oxides followed by trapping with electrophiles can proceed with high diastereoselectivity, allowing for the synthesis of 2,4-disubstituted thietane 1-oxides. researchgate.netlookchem.comx-mol.comacs.org The stereochemical outcome of this functionalization is dependent on the starting stereoisomer and the reaction conditions, making it possible to access different diastereomers. uniss.it
Enantioselective Synthesis: For the synthesis of enantioenriched thietane derivatives, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions have proven effective. A palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thietane 1,1-dioxides has been developed to create α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity from racemic starting materials. acs.org This method relies on the formation of linear enolate intermediates and a dynamic kinetic resolution of E- and Z-enolates. acs.orgacs.org The resulting enantioenriched thietane 1,1-dioxides can be further transformed into novel spirocyclic compounds. acs.org
Functionalization Strategies for Thietane 1-Oxides
The direct functionalization of the thietane 1-oxide ring is a powerful tool for creating a diverse range of analogs.
Lithiation and Electrophilic Trapping at C2 and C4 Positions
A key strategy for the functionalization of thietane 1-oxide is the deprotonation at the C2 and/or C4 positions using a strong base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching with an electrophile. rsc.orgrsc.org This method allows for the stereoselective introduction of substituents. The deprotonation is believed to occur preferentially on the proton anti to the sulfoxide oxygen. rsc.org
This lithiation/electrophilic trapping sequence has been successfully applied to achieve both mono- and di-functionalization of the thietane 1-oxide core. researchgate.netrsc.orgrsc.org The reaction of the resulting organometallic intermediates with various electrophiles proceeds while keeping the four-membered ring intact. researchgate.netrsc.org
Introduction of Diverse Substituents
The lithiation/electrophilic trapping strategy provides access to a wide array of substituted thietane 1-oxides. thieme-connect.dex-mol.comacs.orgrsc.org By varying the electrophile, different functional groups can be introduced at the C2 and C4 positions. researchgate.netlookchem.comx-mol.comacs.orgrsc.org This methodology has been instrumental in synthesizing libraries of C2-substituted and C2,C4-disubstituted thietane 1-oxides for further investigation. researchgate.netlookchem.comx-mol.comacs.orguniss.it
The following table summarizes examples of electrophiles used in the functionalization of lithiated thietane 1-oxides and the resulting substituents.
| Electrophile | Resulting Substituent | Reference |
| Methyl Iodide (MeI) | Methyl | uniss.it |
| Benzaldehyde | Hydroxy(phenyl)methyl | rsc.org |
| Acetone | 1-Hydroxy-1-methylethyl | rsc.org |
| N,N-Dimethylformamide (DMF) | Formyl | rsc.org |
This versatile functionalization approach significantly expands the chemical space accessible for thietane-based compounds, facilitating the exploration of their structure-activity relationships.
Stereochemical Investigations of 3 Ethylamino Thietane 1 Oxide Systems
Sulfoxide (B87167) Stereoisomerism (cis/trans)
The oxidation of the sulfur atom in the 3-substituted thietane (B1214591) ring gives rise to a sulfoxide group, which introduces a stereogenic center at the sulfur atom. This, in conjunction with the substituent at the C3 position, leads to the formation of diastereomers, which are designated as cis and trans. The cis isomer is defined as the diastereomer where the C3-substituent and the sulfoxide oxygen are on the same side of the thietane ring, while in the trans isomer, they are on opposite sides.
Theoretical studies on various 3-substituted thietane 1-oxides have shown that the cis isomer is generally more stable than the trans isomer, irrespective of the size of the substituent at the C3 position. researchgate.net This preference is contrary to what is often observed in six-membered heterocyclic systems, where an axial orientation of the sulfoxide oxygen is frequently favored. researchgate.net In the four-membered thietane-1-oxide ring, the dominant factor determining the preferred geometry is a non-bonded interaction between the beta-hydrogens and the sulfoxide oxygen, which stabilizes the cis conformation. researchgate.net
The characterization and differentiation of these isomers can be achieved using spectroscopic methods. For instance, in the infrared (IR) spectra, the S=O stretching frequencies can be used to distinguish between the cis and trans forms. researchgate.net X-ray crystallography has been definitively used to assign the stereochemistry of related compounds, such as cis- and trans-3-p-bromophenylthietan 1-oxides, revealing that the sulfinyl oxygen is equatorial in both isomers in the solid state. rsc.org
| Isomer Type | Substituent Orientation | Relative Stability | Key Determining Interaction |
| cis | C3-substituent and S=O oxygen on the same side of the ring | More stable researchgate.net | Non-bonded interaction between β-hydrogens and sulfoxide oxygen researchgate.net |
| trans | C3-substituent and S=O oxygen on opposite sides of the ring | Less stable researchgate.net |
Chiral Thietane Scaffolds
Chiral heterocycles are fundamental building blocks in the development of new therapeutic agents. scispace.comrsc.org The thietane scaffold, in particular, offers a unique three-dimensional structure that can be exploited in drug design. researchgate.netnih.gov The introduction of chirality, either at the carbon atoms of the ring or at the sulfur atom of a sulfoxide, provides access to a diverse range of stereochemically defined molecules.
The synthesis of enantiomerically pure 3-(Ethylamino)thietane 1-oxide presents a significant synthetic challenge, requiring stereocontrolled construction of the thietane ring and/or stereospecific oxidation of the sulfide (B99878). General strategies for accessing chiral thietanes often involve starting from chiral precursors.
One common approach is the transformation of chiral three-membered heterocycles, such as thiiranes or oxiranes. researchgate.netnih.govtandfonline.com For example, a chiral thiirane-2-methanol can be converted into a chiral thietane derivative under Mitsunobu conditions. nih.govtandfonline.com The synthesis of 3-aminothietanes, specifically, has been approached through methods like the ring expansion of 1,3-azathietidines or one-pot syntheses from precursors like allyl thiol and cyanamide. researchgate.net
Once the chiral 3-(ethylamino)thietane sulfide is obtained, the subsequent oxidation to the sulfoxide must be controlled to yield the desired diastereomer and enantiomer. The oxidation of sulfides to chiral sulfoxides is a well-established field, often employing chiral oxidizing agents or catalysts.
Hypothetical Synthetic Approach:
| Step | Reaction | Purpose | Key Considerations |
| 1 | Synthesis of Chiral Precursor | Establish the initial stereocenter on the carbon framework. | Use of chiral pool starting materials or asymmetric synthesis. nih.gov |
| 2 | Thietane Ring Formation | Construct the four-membered heterocyclic ring. | Intramolecular cyclization of a suitable 1,3-disubstituted propane (B168953) derivative. |
| 3 | Introduction of Ethylamino Group | Functionalize the C3 position. | Nucleophilic substitution or reductive amination. |
| 4 | Diastereoselective Oxidation | Create the chiral sulfoxide center. | Use of stereoselective oxidizing agents to control cis/trans selectivity. |
| 5 | Resolution | Separate enantiomers if a racemic or diastereomeric mixture is formed. | Chiral chromatography or crystallization with a chiral resolving agent. |
Configurational Stability and Interconversion of Stereoisomers
The stereochemical integrity of the chiral centers in this compound is crucial for its potential applications. This involves considering the stability of both the carbon stereocenters and the sulfur stereocenter.
The carbon framework of the thietane ring is generally configurationally stable under normal conditions. However, the stereocenter at the sulfur atom in a sulfoxide can be susceptible to inversion (epimerization) under certain conditions, such as heat or acid/base catalysis. This process would lead to the interconversion of the cis and trans diastereomers.
Studies on related four-membered ring sulfoxide systems, like 1,2-thiazetidine (B14761688) 1,1-dioxides, have investigated such interconversions. For instance, heating a cis isomer in the presence of a base like triethylamine (B128534) can lead to equilibration, forming a mixture of cis and trans isomers, while the corresponding trans isomer may remain largely unchanged under the same conditions. oup.com Theoretical calculations on 3-substituted thietane-1-oxides suggest that the energy barrier for the cis-trans interconversion is influenced by the substituent and solvent, but the cis form remains the thermodynamically preferred isomer. researchgate.net The stability of the sulfoxide to racemization is a key parameter for any application involving a single enantiomer.
Conformational Analysis and Molecular Structure Elucidation
Ring Conformation of the Thietane (B1214591) 1-Oxide Moiety
Pseudo-Diequatorial Preference in 3-Substituted Thietane 1-Oxides
Theoretical studies, including ab initio molecular orbital theory, have been instrumental in elucidating the conformational preferences of 3-substituted thietane 1-oxides. researchgate.net These calculations have shown that for a range of substituents at the C3 position, including chloro, methyl, ethyl, and t-butyl groups, the cis isomer is consistently more stable than the trans isomer. researchgate.net In the context of the puckered four-membered ring, this translates to a preference for a pseudo-diequatorial arrangement of the substituent and the sulfoxide (B87167) oxygen.
This preference is in contrast to the axial preference for the S=O oxygen often observed in larger, six-membered heterocyclic rings. researchgate.net The driving force behind this pseudo-diequatorial preference in thietane 1-oxides is attributed to a non-bonded interaction between the beta-hydrogen and the sulfoxide oxygen, which stabilizes the cis geometry. researchgate.net Repulsive interactions that are significant in other systems, such as 1,3-repulsive interactions and repulsion between the beta-hydrogen and the sulfur lone pair, are considered less important in determining the preferred conformation of these four-membered rings. researchgate.net
Advanced Spectroscopic Techniques for Conformational Determination
Spectroscopic methods are powerful tools for probing the three-dimensional structure of molecules in solution and the solid state. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are particularly valuable for conformational analysis of 3-(Ethylamino)thietane 1-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides detailed information about the chemical environment of each atom in a molecule. ismar.org For thietane derivatives, NMR is crucial for determining the ring conformation and the relative stereochemistry of substituents. ismar.org The analysis of coupling constants, particularly three-bond couplings (³J), and nuclear Overhauser effects (NOEs) can establish the spatial relationships between protons and thus define the puckering of the thietane ring and the orientation of the ethylamino group. The chemical shifts of the ring protons and carbons are also sensitive to the conformation and the electronic effects of the sulfoxide and amino groups. ismar.org While complete spectral analysis can be complex, especially in strongly coupled systems, advanced techniques and higher field strengths (e.g., 300 MHz) can facilitate the determination of chemical shifts and coupling constants necessary for stereochemical assignments. ismar.org
Vibrational Spectroscopy for S=O Stretching Modes and Conformation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and conformation. tanta.edu.eg The stretching frequency of the sulfoxide (S=O) bond is particularly informative. researchgate.net Theoretical studies have proposed that the S=O stretching modes in the IR spectrum can be used to distinguish between cis and trans isomers of 3-substituted thietane 1-oxides. researchgate.net The position of the S=O stretching band is influenced by the electronic environment and the conformation of the ring. For instance, in related systems like 1,3-dithiane-1-oxide, distinct S=O stretching frequencies are observed for the equatorial and axial conformers. nih.gov By analogy, the S=O stretching frequency in this compound would be expected to differ between conformers, providing a spectroscopic handle for their identification.
Theoretical and Computational Studies of 3 Ethylamino Thietane 1 Oxide
Ab Initio Molecular Orbital Theory Calculations
Ab initio molecular orbital theory is a cornerstone of computational chemistry, providing a framework to study molecular systems from first principles, without empirical parameters. For 3-(ethylamino)thietane 1-oxide, these calculations have been instrumental in elucidating its conformational preferences and the energetics of its isomers.
Theoretical studies on a series of 3-substituted thietane-1-oxide derivatives, including the ethyl-substituted compound, have been conducted to determine the optimized geometries and relative energies of their cis and trans isomers. researchgate.net In this context, 'cis' and 'trans' refer to the relative orientation of the substituent at the 3-position and the oxygen atom of the sulfoxide (B87167) group.
The geometries of these isomers were optimized at the Hartree-Fock (HF) level of theory using the 6-31G** basis set. researchgate.net To obtain more accurate energy values, single-point energy calculations were performed using Møller-Plesset perturbation theory (MP2) with larger basis sets, such as MP2/6-311++G**. researchgate.net
A key finding from these calculations is that for all 3-alkyl substituted thietane-1-oxides, including the ethyl derivative, the cis isomer is predicted to be more stable than the trans isomer. researchgate.net This is a notable deviation from the trend observed in analogous six-membered heterocyclic systems, where an axial preference for the S=O oxygen (trans-like) is often favored. researchgate.net The greater stability of the cis isomer is attributed to a non-bonded interaction between the beta-hydrogen of the substituent and the sulfinyl oxygen atom. researchgate.net
Table 1: Calculated Relative Energies of 3-Substituted Thietane (B1214591) 1-Oxide Isomers
| Substituent | Most Stable Isomer | Computational Level (Energy) |
| Chloro | Cis | MP2/6-311++G |
| Methyl | Cis | MP2/6-311++G |
| Ethyl | Cis | MP2/6-311++G |
| t-Butyl | Cis | MP2/6-311++G** |
This table is based on the general findings for 3-alkyl substituted thietane-1-oxides as reported in theoretical studies. researchgate.net
The conformational energy landscape of this compound is influenced by the puckering of the four-membered thietane ring and the rotational barriers of the ethylamino substituent. The thietane ring itself is not planar and exists in a puckered conformation. The interconversion between different puckered forms and the rotation around the C-N bond of the ethylamino group define the conformational space of the molecule.
Studies on 3-substituted thietane-1-oxides indicate that the barrier to ring inversion is influenced by the nature of the substituent. researchgate.net The preference for the pseudo-diequatorial conformation of the substituent in the cis isomer is a dominant feature of the conformational landscape. researchgate.net While the specific energy barriers for this compound have not been detailed in the available literature, the general principles derived from its alkyl analogues suggest a landscape with distinct minima corresponding to the cis and trans isomers, with the cis form being the global minimum. researchgate.net The transition state for the cis-trans isomerization involves a planar or near-planar ring geometry.
Density Functional Theory (DFT) Investigations
While specific DFT studies focused solely on this compound are not prevalent in the reviewed literature, DFT methods are a powerful tool for investigating the electronic properties of such molecules. General principles of DFT can be applied to understand its electronic structure and reactivity.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, could be used to quantify the charge distribution and analyze donor-acceptor interactions within the molecule. This would reveal the extent of electron delocalization and the nature of the hyperconjugative interactions that contribute to the stability of different conformations.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms, reflecting their electron-rich nature. The LUMO, conversely, would likely be centered on the sulfoxide group and the adjacent carbon atoms, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. A review of related thietane derivatives suggests that the nature of the substituent at the 3-position can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov
Table 2: Expected Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Expected Primary Localization | Implication for Reactivity |
| HOMO | Sulfur atom, Nitrogen atom of the ethylamino group | Site of electrophilic attack and electron donation |
| LUMO | Sulfoxide group (S=O), adjacent ring carbons | Site of nucleophilic attack and electron acceptance |
| HOMO-LUMO Gap | Influenced by ring strain and the ethylamino substituent | Indicator of chemical stability and reactivity |
This table is based on general principles of FMO theory and findings for similar heterocyclic compounds.
Molecular Dynamics Simulations for Dynamic Behavior
To the best of our knowledge, specific molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature. However, MD simulations would be a valuable tool to explore the dynamic behavior of this molecule in various environments, such as in solution or at interfaces.
An MD simulation would involve numerically solving Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals its conformational dynamics. This would allow for the study of the rates of conformational changes, such as the cis-trans isomerization and ring puckering, and the exploration of the interactions between the molecule and its surroundings. For instance, in a polar solvent like water, MD simulations could elucidate the hydrogen bonding patterns involving the sulfoxide oxygen and the amino group, providing insights into its solvation and transport properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights into their structure, conformation, and electronic environment. For a molecule like this compound, these predictions are particularly valuable for structural elucidation and for distinguishing between potential isomers. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory are commonly employed to calculate spectroscopic parameters with a high degree of accuracy. nih.govresearchgate.net
Prediction of IR Frequencies
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. For 3-(substituted)thietane 1-oxide derivatives, theoretical studies have shown that the IR spectrum is a powerful tool for distinguishing between cis and trans isomers. researchgate.net The primary focus of such analysis is often the S=O stretching mode. researchgate.net
Ab initio calculations, using various basis sets such as HF/6-31G** or MP2/6-311++G**, can determine the optimized geometries and corresponding vibrational frequencies for different conformers. researchgate.net Studies on related cyclic sulfoxides, like 1,3-dithiane-1-oxide, have demonstrated that vibrational frequencies calculated using basis sets like 6-31G(d) show good agreement with experimental results after appropriate scaling. nih.gov
For this compound, key predicted vibrational bands would be used to confirm the presence of its main functional groups. A table of these characteristic vibrations is presented below.
Table 1: Predicted Characteristic IR Vibrational Frequency Ranges for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Significance |
|---|---|---|---|
| S=O | Stretching (Sulfoxide) | 1030-1070 | Confirms the presence of the sulfoxide group. The exact frequency can help determine the conformation (axial vs. equatorial) of the oxygen atom. researchgate.net |
| N-H | Stretching (Amine) | 3300-3500 | Indicates the secondary amine group. The band is typically of medium intensity. rsc.org |
| N-H | Bending (Amine) | 1550-1650 | Complements the N-H stretching band to identify the amine group. rsc.org |
| C-H | Stretching (Aliphatic) | 2850-3000 | Corresponds to the ethyl and thietane ring C-H bonds. |
| C-N | Stretching | 1020-1250 | Represents the stretching of the carbon-nitrogen bond in the ethylamino group. |
Note: The frequency ranges are illustrative and based on general values for these functional groups. Precise values require specific DFT calculations for this molecule.
Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a highly effective application of computational chemistry for verifying chemical structures. nih.gov DFT-based calculations have been shown to predict ¹H and ¹³C NMR chemical shifts with high accuracy, often achieving a mean absolute error of less than 0.21 ppm for ¹H and less than 1.2 ppm for ¹³C when compared to experimental data. nih.gov The accuracy can be further enhanced by considering a Boltzmann distribution of the possible stable conformers of the molecule. nih.gov
For this compound, the puckered four-membered thietane ring and the presence of the sulfoxide and ethylamino substituents create a distinct set of chemical environments for each proton and carbon atom. researchgate.net The electronegativity of the oxygen and nitrogen atoms is expected to cause a downfield shift (higher ppm) for adjacent nuclei.
The predicted chemical shifts for the different nuclei in this compound can be estimated based on computational studies of similar heterocyclic and aliphatic compounds.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity (Predicted) | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| CH-NH | Multiplet | 3.0 - 3.8 | The proton on the carbon bearing the amino group (C3). Its shift is influenced by the adjacent N and the ring structure. |
| CH₂ (Ring) | Multiplets | 2.5 - 4.0 | The four protons on the C2 and C4 atoms of the thietane ring. They are diastereotopic and will show complex splitting patterns due to coupling with each other and the C3 proton. |
| NH | Broad Singlet | 1.5 - 3.0 | The amine proton shift can vary with solvent and concentration and may exhibit broadening. |
| N-CH₂-CH₃ | Quartet | 2.5 - 3.0 | The methylene (B1212753) protons of the ethyl group, coupled to the methyl protons. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C H-NH (C3) | 50 - 65 | The carbon atom directly bonded to the nitrogen of the amino group. |
| C H₂ (Ring, C2/C4) | 45 - 60 | The carbon atoms adjacent to the sulfoxide group. Their chemical shift is significantly influenced by the electronegative oxygen. |
| N-C H₂-CH₃ | 40 - 50 | The methylene carbon of the ethyl group. |
Note: The chemical shift values are illustrative estimates based on general principles and data for related structures. nih.govsigmaaldrich.com Specific calculations are required for precise predictions for this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-substituted thietane-1-oxide |
| 1,3-dithiane-1-oxide |
| Thietane |
| Thiete 1,1-dioxide |
| 3-chlorothiete 1,1-dioxide |
| 2-methylene-4-phenyl-2H-thiete 1,1-dioxide |
| 3-(dimethylamino)-2-[(dimethylamino)methyl]-4-phenylthietane 1,1-dioxide |
| 2,6-dithiaspiro[3.3]heptane |
| 2,6-dithiaspiro[3.3]heptane 2,2-dioxide |
| 3,3-Dimethyl-N-tosylthietan-1-imine |
Reactivity and Reaction Mechanisms of 3 Ethylamino Thietane 1 Oxide and Derivatives
Reactions Involving the Thietane (B1214591) Ring System
The inherent strain in the four-membered ring of 3-(ethylamino)thietane 1-oxide makes it susceptible to reactions that lead to more stable structures, such as ring-opening or ring-expansion products.
Ring-Opening Reactions
The thietane ring, while more stable than the three-membered thiirane (B1199164) ring, is prone to cleavage under various conditions, particularly with nucleophiles and electrophiles, due to its significant ring strain. ugr.es The regioselectivity of these reactions in unsymmetrically substituted thietanes is influenced by both steric and electronic factors. researchgate.net
In nucleophilic ring-opening reactions of unsymmetrical thietanes, the nucleophile generally attacks the less sterically hindered carbon atom adjacent to the sulfur atom. researchgate.net For this compound, this would suggest a nucleophilic attack at the C2 or C4 position. The presence of the electron-donating ethylamino group at the C3 position can influence the electronic properties of the ring and, consequently, the reaction pathway.
Acid-catalyzed ring-opening is also a known reaction for thietanes. cdnsciencepub.com In the presence of a strong acid, the sulfur atom can be protonated, activating the ring towards nucleophilic attack and subsequent cleavage. For instance, treatment of 3-hydroxy-2-phenylthietane 1,1-dioxide with mineral acid resulted in ring opening to form benzyl (B1604629) methyl ketone. cdnsciencepub.com A similar acid-catalyzed ring cleavage could be anticipated for this compound.
Anionic rearrangement of lithiated 3-substituted thietane 1-oxides has been shown to lead to functionalized cyclopropanes through a ring-contraction mechanism, which is a form of ring opening followed by rearrangement. This reaction proceeds stereospecifically. researchgate.netrsc.org
Table 1: Examples of Ring-Opening Reactions of Thietane Derivatives
| Reactant | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| 3-Hydroxy-2-phenylthietane 1,1-dioxide | Mineral Acid | Benzyl methyl ketone | cdnsciencepub.com |
Ring-Expansion Reactions
Thietanes can undergo ring expansion to form more stable five- or six-membered heterocyclic systems. researchgate.net These reactions can be initiated by electrophiles such as carbenes and nitrenes. The proposed mechanism involves an initial electrophilic attack on the sulfur atom, followed by a Stevens-type rearrangement where the more substituted adjacent carbon atom migrates. researchgate.net
For example, the replacement of a hydroxyl group with chlorine in 2-(1-hydroxyethyl)thietane using thionyl chloride, phosphorus pentachloride, or hydrochloric acid was accompanied by a reversible ring expansion, yielding 2-methyl-3-chlorothiophane. researchgate.net This suggests that under certain reaction conditions, this compound could potentially rearrange to form a substituted thiolane derivative.
Another documented example is the isomerization of 2-methylthietane (B102873) to thiophane when catalyzed by aluminum oxide at elevated temperatures. researchgate.net While this specific reaction does not involve a sulfoxide (B87167), it demonstrates the thermodynamic driving force for the expansion of the thietane ring.
Table 2: Ring-Expansion Reactions of Substituted Thietanes
| Reactant | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| 2-(1-Hydroxyethyl)thietane | Thionyl chloride / PCl₅ / HCl | 2-Methyl-3-chlorothiophane | researchgate.net |
Cycloaddition Chemistry
While direct cycloaddition reactions involving thietane 1-oxides are not extensively documented, the reactivity of related thiete 1,1-dioxides provides insight into potential cycloaddition pathways. Thiete 1,1-dioxides, which can be synthesized from thietane derivatives, are known to participate in various cycloaddition reactions. researchgate.net
For example, 3-chloro-2H-thiete 1,1-dioxide undergoes Diels-Alder reactions with dienes like butadiene and 1,3-diphenylisobenzofuran. researchgate.net Furthermore, thiete 1,1-dioxides are excellent partners in 1,3-dipolar cycloadditions with reagents such as diazoalkanes and nitrile oxides. researchgate.netacs.org These reactions lead to the formation of fused heterocyclic systems. For instance, the reaction of thiete 1,1-dioxide with diazoalkanes yields pyrazoline-fused thietane dioxides. acs.org
Given that the thietane ring can be a precursor to the more reactive thiete system, it is plausible that this compound could be converted into a derivative that subsequently undergoes cycloaddition reactions.
Transformations at the Sulfoxide Moiety
The sulfoxide group in this compound is a key functional handle that allows for a range of chemical transformations, most notably Pummerer-type rearrangements and redox reactions.
Pummerer-Type Rearrangements
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.org In the presence of an activating agent, typically acetic anhydride (B1165640), the sulfoxide rearranges to form an α-acyloxy-thioether. wikipedia.org The mechanism begins with the acylation of the sulfoxide oxygen, forming an acetoxy sulfonium (B1226848) ion. A base, such as the acetate (B1210297) ion generated in the first step, then removes an α-proton to form a thionium (B1214772) ion intermediate. Finally, nucleophilic attack by the acetate on the thionium ion yields the α-acetoxy-thioether product. wikipedia.org
For this compound, the protons on the C2 and C4 positions are α to the sulfoxide. A Pummerer rearrangement would therefore be expected to occur at one of these positions, leading to a 2-acetoxy- or 4-acetoxy-3-(ethylamino)thietane derivative. The regioselectivity would be influenced by the steric and electronic environment around the C2 and C4 positions.
A related reaction, the sila-Pummerer rearrangement, occurs with α-silyl sulfoxides and is driven by the formation of a strong O-Si bond. acs.org Computational studies on cyclic sila-sulfoxides, such as 3,3-dimethyl-3-silathiane S-oxide, show that the reaction proceeds through an intermediate ylide. acs.orgacs.org
Table 3: General Pummerer Rearrangement
| Reactant Type | Reagents/Conditions | Product Type |
|---|
Reduction and Further Oxidation Pathways
The sulfoxide moiety can be readily reduced to the corresponding sulfide (B99878) (thietane) or further oxidized to the sulfone (thietane 1,1-dioxide).
Reduction: The reduction of thietane 1-oxides to thietanes can be achieved using various reducing agents. For example, thietane 1-oxide itself can be reduced to thietane in 70% yield using a mixture of dichlorodimethylsilane (B41323) and zinc dust. thieme-connect.de Lithium aluminum hydride (LiAlH₄) is also a common reagent for the reduction of both thietane 1-oxides and thietane 1,1-dioxides to the corresponding thietanes. thieme-connect.de Therefore, this compound can be converted back to 3-(ethylamino)thietane using these methods.
Oxidation: Further oxidation of the sulfoxide group in this compound leads to the formation of 3-(ethylamino)thietane 1,1-dioxide. This transformation is typically accomplished using common oxidizing agents. Hydrogen peroxide, often in acetic acid, is a widely used reagent for the oxidation of thietanes to their corresponding S-oxides and S,S-dioxides. thieme-connect.de Meta-chloroperbenzoic acid (m-CPBA) is another effective and common reagent for the oxidation of cyclic sulfides to their sulfones. cdnsciencepub.com The synthesis of various 3-substituted thietane-1,1-dioxides has been reported via the oxidation of the corresponding thietane or thietane oxide rings with hydrogen peroxide. bakhtiniada.ru
Table 4: Redox Reactions of the Thietane Sulfoxide Moiety
| Transformation | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reduction of Thietane 1-oxide | Dichlorodimethylsilane, Zinc | Thietane | thieme-connect.de |
| Reduction of Thietane 1,1-dioxide | Lithium Aluminum Hydride (LiAlH₄) | Thietane | thieme-connect.de |
| Oxidation of Thietane | Hydrogen Peroxide / Acetic Acid | Thietane 1-oxide / Thietane 1,1-dioxide | thieme-connect.de |
Reactivity of the Amino Group
The secondary amino group in this compound is a key site for synthetic modification, readily undergoing reactions typical of aliphatic amines, such as alkylation and acylation.
Alkylation and Acylation Reactions
The nitrogen atom in 3-(amino)thietane derivatives can be selectively functionalized. For instance, 3-(arylamino)thietanes can be synthesized through the alkylation of primary and secondary sulfonamides with 2-chloromethylthiirane. nih.gov This process involves a thiirane-thietane rearrangement, which proceeds exclusively in aqueous media, while reaction in ethanol (B145695) favors the formation of thiiranylmethyl derivatives. nih.gov These 3-(arylamino)thietanes can then undergo selective acylation at the nitrogen atom. nih.gov
Table 1: Representative Alkylation and Acylation Reactions of Amines
| Reaction Type | Reagent | Product Type | Reference |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | researchgate.net |
| N-Acylation | Acyl Chloride | Amide | clockss.org |
| N-Acylation | Acetic Anhydride | Acetamide | organic-chemistry.org |
A continuous-flow method for the N-acetylation of various amines using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst has been developed, offering a potentially safer alternative to traditional methods. researchgate.net
Amine-Mediated Transformations
Metal-Catalyzed Transformations
Transition metal-catalyzed reactions represent a powerful tool for the functionalization of heterocyclic compounds. eie.grnih.govrsc.orgresearchgate.netresearchgate.net While specific applications involving this compound are not extensively documented, the principles of metal-catalyzed C-N cross-coupling reactions can be extrapolated.
Palladium and copper catalysts are commonly employed for the formation of C-N bonds, for example, in the coupling of aryl or alkyl amines with various partners. researchgate.net It is plausible that this compound could serve as a substrate in Buchwald-Hartwig amination or Ullmann-type coupling reactions to introduce aryl or other substituents at the nitrogen atom. The sulfoxide moiety might also act as a coordinating group, influencing the regioselectivity and stereoselectivity of such transformations.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving thietane derivatives is crucial for predicting their reactivity and controlling product formation.
The synthesis of 3-aminothietane derivatives often involves the ring-opening of thiiranes. For example, the reaction of 2-chloromethylthiirane with nucleophiles can proceed via two main pathways. In polar, ionizing solvents like water, an SN1-type reaction involving a 1-thioniabicyclobutane intermediate is favored, leading to the formation of 3-substituted thietanes. researchgate.net In contrast, in less polar solvents like ethanol or acetonitrile, an addition-elimination (Ad-E) mechanism, also described as an SN2' reaction, predominates, yielding 2-substituted thiiranes. researchgate.net
The oxidation of the sulfur atom in the thietane ring to a sulfoxide or a sulfone significantly impacts its chemical properties. Studies on the oxidation of N-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have shown that either the corresponding 1-oxide or 1,1-dioxide can be formed depending on the reaction conditions. researchgate.net The sulfoxide group introduces chirality at the sulfur atom and can exist as cis or trans isomers relative to the substituents on the ring. Theoretical studies on 3-substituted thietane 1-oxides have investigated the cis-trans isomerization. researchgate.net
Mechanistic studies on sulfoxide transfer reactions mediated by diphenyl sulfoxide and triflic anhydride suggest the involvement of oxodisulfonium (S-O-S) dication intermediates. nih.gov These intermediates can undergo oxygen-exchange reactions, which could be relevant for understanding the stereochemical outcomes of reactions involving this compound.
Role As a Chemical Building Block and Scaffold Diversification
Utility in the Synthesis of Complex Organic Molecules
Thietane (B1214591) derivatives are valuable intermediates in the creation of more complex molecular architectures. nih.govbeilstein-journals.org They have been incorporated into the structures of various biologically active compounds, including antiviral and anticancer agents. nih.govresearchgate.net For instance, the thietane ring has been used as a key structural motif in the synthesis of D-ring-modified taxoid anticancer drugs and in thia-analogue nucleosides with antiviral properties. nih.govresearchgate.net
The structure of 3-(Ethylamino)thietane 1-oxide offers several points for synthetic elaboration. The secondary amine (ethylamino group) serves as a nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, arylation, and sulfonylation. This allows for the straightforward attachment of this scaffold to other molecules or for the introduction of new functional groups. The sulfoxide (B87167) group can also participate in chemical reactions, such as Pummerer-type rearrangements or eliminations, to introduce further complexity. The strained thietane ring itself can undergo ring-opening or ring-expansion reactions, providing access to a range of sulfur-containing acyclic and larger heterocyclic compounds. researchgate.netresearchgate.net
Scaffold for Heterocyclic Library Synthesis
In modern drug discovery, the synthesis of compound libraries with diverse structures is crucial for identifying new lead compounds. The thietane ring provides a rigid and defined three-dimensional core, making it an excellent scaffold for the construction of such libraries. researchgate.netresearchgate.net
Starting from this compound, a library of diverse molecules can be generated by functionalizing the ethylamino group. A variety of reactants, such as carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), can be employed to introduce a wide range of substituents. This approach allows for the systematic exploration of the chemical space around the central thietane core, which can be instrumental in establishing structure-activity relationships (SAR). The ability to readily create numerous analogs makes this scaffold valuable for medicinal chemistry programs. hmjournals.comresearchgate.net
Exploration of Derivatives with Modified Physicochemical Profiles
By modifying the substituents on the this compound core, a range of derivatives with tailored physicochemical profiles can be synthesized. For example, the addition of polar groups to the ethylamino nitrogen would be expected to further enhance aqueous solubility, while the introduction of more lipophilic moieties would increase the logP. The table below illustrates hypothetical modifications and their predicted impact on key physicochemical parameters.
| Derivative of this compound | Modification | Predicted Change in Aqueous Solubility | Predicted Change in Lipophilicity (logP) |
|---|---|---|---|
| N-Acetyl-3-(ethylamino)thietane 1-oxide | Acetylation of the amine | Increase | Decrease |
| N-Benzoyl-3-(ethylamino)thietane 1-oxide | Benzoylation of the amine | Decrease | Increase |
| N-(2-Hydroxyethyl)-3-(ethylamino)thietane 1-oxide | Addition of a hydroxyl group | Significant Increase | Significant Decrease |
| N-Benzyl-3-(ethylamino)thietane 1-oxide | Benzylation of the amine | Decrease | Significant Increase |
Development of Novel Synthetic Reagents Incorporating the Thietane 1-Oxide Moiety
The unique structural and electronic properties of the thietane 1-oxide moiety can be harnessed in the design of new synthetic reagents. The sulfoxide group is known for its ability to act as a chiral auxiliary, to direct metallation, and to participate in elimination reactions to form double bonds.
A reagent based on the this compound structure could potentially be developed for various applications. For example, chiral versions of this compound could be employed as chiral ligands for asymmetric catalysis. The sulfoxide could also be utilized in thermal syn-elimination reactions (sulfoxide elimination) to introduce unsaturation into molecules under relatively mild conditions. Furthermore, the strained ring system could be exploited in ring-opening or cycloaddition reactions, where the thietane 1-oxide acts as a four-membered ring synthon. While the development of such reagents is still an emerging area, the inherent reactivity of the thietane 1-oxide functional group suggests significant potential. thieme-connect.de
Comparative Analysis with Other Small Ring Heterocycles
Comparison with Oxetane (B1205548) and Azetidine (B1206935) Analogs (Oxygen and Nitrogen Heterocycles)
Four-membered heterocycles containing oxygen (oxetanes), nitrogen (azetidines), and sulfur (thietanes) are of significant interest in medicinal chemistry as they introduce three-dimensionality and modulate physicochemical properties such as polarity and solubility. researchgate.netnih.govrsc.org While 3-(Ethylamino)thietane 1-oxide shares the same four-membered ring backbone as its corresponding oxetane and azetidine analogs, the identity of the heteroatom (sulfur vs. oxygen or nitrogen) imparts distinct structural and electronic properties.
| Property | This compound (Calculated) | 3-Ethylamino-oxetane (Analog) | 3-Ethylamino-azetidine (Analog) |
| Heteroatom | Sulfur (as Sulfoxide) | Oxygen | Nitrogen |
| Molecular Formula | C5H11NOS | C5H11NO | C5H11N2 |
| Molecular Weight | 133.21 g/mol nih.gov | 101.15 g/mol | 100.16 g/mol |
| Ring Conformation | Puckered | Near Planar | Puckered rsc.org |
| Key Functional Group | Sulfoxide (B87167) | Ether | Secondary Amine |
| Polarity | High | Moderate-High | Moderate |
| Chirality at Heteroatom | Yes | No | No |
Differentiation from Other Sulfur Heterocycles (e.g., Thiiranes, Thietane (B1214591) 1,1-Dioxides)
Within the class of sulfur heterocycles, this compound is distinguished from thiiranes (three-membered rings) and thietane 1,1-dioxides (four-membered rings with a sulfone group) by ring size and the oxidation state of the sulfur atom.
Thiiranes: The most significant difference between thietanes and thiiranes is the ring size. The three-membered thiirane (B1199164) ring possesses a much higher ring strain (approximately 22.2 kcal/mol) compared to the four-membered thietane ring (approximately 19.1 kcal/mol). thieme-connect.de This heightened strain makes thiiranes more susceptible to ring-opening reactions initiated by nucleophiles or electrophiles. beilstein-journals.orgnih.gov While both can be oxidized, the oxidation of thiiranes to thiirane 1-oxides or 1,1-dioxides is often complicated by instability and subsequent decomposition.
| Feature | Thiirane Analog | This compound | Thietane 1,1-Dioxide Analog |
| Ring Size | 3-membered | 4-membered | 4-membered |
| Sulfur Oxidation State | Sulfide (B99878) (-2) | Sulfoxide (0) | Sulfone (+2) |
| Ring Strain | High (~22.2 kcal/mol) thieme-connect.de | Moderate (~19.1 kcal/mol for parent) thieme-connect.de | Moderate |
| Sulfur Geometry | Trigonal Pyramidal | Tetrahedral (Chiral) | Tetrahedral (Achiral) |
| Reactivity Profile | Prone to ring-opening beilstein-journals.org | Stable, undergoes S-centered reactions | Stable, activated α-protons |
| Electronic Nature of Sulfur Group | Weakly inductive | Electron-withdrawing, H-bond acceptor | Strongly electron-withdrawing, H-bond acceptor |
Influence of Ring Strain and Sulfur Oxidation State on Reactivity and Structure
The structure and reactivity of this compound are direct consequences of the interplay between the inherent strain of the four-membered ring and the specific properties of the sulfoxide group.
Ring Strain: The thietane ring's strain energy of approximately 19.1 kcal/mol makes it more stable than a thiirane but less stable than a five-membered thiolane ring. thieme-connect.de This moderate strain influences its conformational preferences and reactivity. While not as reactive towards ring-opening as thiiranes, the ring can be opened under specific conditions, a reaction pathway not as readily available to unstrained systems. The strain also contributes to the puckered nature of the ring, which is essential for minimizing torsional strain between adjacent substituents.
Sulfur Oxidation State: The oxidation of the sulfur atom from a sulfide to a sulfoxide introduces significant changes:
Geometry: The geometry at the sulfur atom changes from trigonal pyramidal in a thietane to tetrahedral in a thietane 1-oxide. This introduces a puckered conformation to the ring. The orientation of the oxygen atom can be either axial or equatorial, leading to cis and trans isomers relative to the substituent at the 3-position. researchgate.net
Polarity and Basicity: The S=O bond is highly polar, making the molecule more water-soluble and increasing its dipole moment compared to the parent thietane. The oxygen atom is a Lewis base and can be protonated or coordinate to metal ions.
Reactivity: The sulfoxide group can be further oxidized to a sulfone or reduced back to a sulfide. thieme-connect.de The presence of the electron-withdrawing sulfoxide affects the reactivity of the rest of the ring, though less dramatically than a sulfone group. The thermal decomposition of thietane 1-oxide can lead to the formation of sulfine (B13751562) (H₂C=SO), indicating a unique reaction pathway influenced by the sulfoxide functionality within the strained ring. thieme-connect.de
Advanced Methodologies and Future Research Directions
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure chiral sulfoxides is a significant area of research, as the biological activity of such compounds often resides in a single enantiomer. For 3-(ethylamino)thietane 1-oxide, the stereochemistry at the sulfur atom is a critical determinant of its three-dimensional structure and, consequently, its interaction with biological targets.
Current research focuses on several key asymmetric strategies:
Chiral Auxiliaries: The use of stoichiometric chiral auxiliaries attached to the thietane (B1214591) precursor can direct the oxidation of the sulfur atom. Subsequent removal of the auxiliary yields the enantiomerically enriched thietane 1-oxide.
Catalytic Asymmetric Oxidation: This is the most sought-after method, employing a chiral catalyst to selectively produce one enantiomer over the other. acs.org Transition metal complexes, particularly those based on titanium and vanadium, with chiral ligands have shown promise in the enantioselective oxidation of various sulfides. acs.org The development of catalysts specifically tailored for the thietane ring system is an active area of investigation.
Enzymatic Oxidation: Biocatalysis using enzymes such as monooxygenases offers a highly selective and environmentally friendly approach to asymmetric sulfoxidation. rsc.org Screening for enzymes that can accept 3-ethylaminothietane as a substrate is a promising future direction.
One notable approach involves the unimolecular photochemical [2+2] cycloaddition of an achiral monothioimide that crystallizes in a chiral space group, leading to the formation of a chiral thietane-fused β-lactam. sci-hub.box While not a direct synthesis of the target compound, this demonstrates the potential of solid-state chemistry to achieve absolute asymmetric synthesis, a concept that could be adapted for precursors to this compound. sci-hub.box
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective transformation. | High diastereoselectivity can often be achieved. | Requires additional steps for attachment and removal; stoichiometric use of the auxiliary. |
| Catalytic Asymmetric Oxidation | A chiral catalyst is used in sub-stoichiometric amounts to selectively form one enantiomer. acs.org | High atom economy; small amounts of chiral material needed. acs.org | Catalyst development can be challenging; optimization of reaction conditions is critical. |
| Enzymatic Oxidation | Use of enzymes (e.g., monooxygenases) to perform stereoselective oxidation. rsc.org | Extremely high enantioselectivity; mild, environmentally friendly conditions. rsc.org | Limited substrate scope; enzyme stability and availability can be issues. |
Exploration of Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, complementing metal-based catalysis. For the synthesis of this compound and its derivatives, organocatalysis offers metal-free alternatives, reducing the risk of toxic metal contamination in the final products.
Key areas of exploration include:
Organocatalytic Sulfoxidation: Chiral ketones have been used to catalyze the asymmetric epoxidation of alkenes, and similar principles are being applied to the oxidation of sulfides. scilit.com Chiral oxaziridinium salts, generated in situ from an amine catalyst, an aldehyde, and an oxidant, are being investigated for their potential in C–H hydroxylation and could be adapted for sulfur oxidation. nih.gov
Functional Group Transformation: Organocatalysts can be employed to modify the ethylamino side chain or other positions on the thietane ring. For instance, amino nitriles and imidates derived from proline have been shown to be effective catalysts in aldol (B89426) and Michael addition reactions, suggesting their potential utility in elaborating the structure of thietane-based compounds. researchgate.net
Aerobic Oxidation: The development of organocatalytic systems that utilize molecular oxygen as the terminal oxidant is a key goal. Recent work has shown that hydroxylamine (B1172632) and NOx catalysts can facilitate the aerobic oxidative monodealkylation of tertiary amines, a strategy that could potentially be applied to modify amine substituents on the thietane ring under mild conditions. chemrxiv.org
Investigations into High-Throughput Synthesis of Thietane 1-Oxide Libraries
To accelerate the discovery of new bioactive molecules, high-throughput synthesis (HTS) techniques are being investigated for the rapid generation of libraries of thietane 1-oxide derivatives. By systematically varying the substituents on the thietane ring and the amino group, researchers can efficiently explore a vast chemical space.
Current approaches leverage automated platforms and streamlined workflows:
Automated Liquid Handling: Robotic systems are used for the precise dispensing of reagents, enabling the setup of hundreds or thousands of reactions in parallel in well-plate formats. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is being integrated with AI planning to create robotic platforms for the automated synthesis of organic compounds, a methodology well-suited for library production. synplechem.com
Capsule-Based Synthesis: Pre-packed capsules containing the necessary reagents can simplify the synthetic process, making it amenable to automation. This approach has been successfully used for amide synthesis and the generation of organic azides, and could be adapted for the synthesis of thietane 1-oxide analogs. synplechem.com
These HTS platforms allow for the creation of large, diverse libraries of compounds that can then be screened for biological activity, significantly speeding up the early stages of drug discovery.
Advanced Characterization Techniques for Intricate Structural Features
A comprehensive understanding of the three-dimensional structure of this compound is crucial for rational drug design. Advanced analytical techniques are employed to elucidate its stereochemistry, conformation, and other subtle structural features.
X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure, including the relative stereochemistry of substituents and the conformation of the four-membered ring. mdpi.com Recent studies on 3,3-disubstituted thietane dioxides have used X-ray diffraction to characterize the puckering of the thietane ring and the orientation of substituents. acs.orgchemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is used to determine the structure in solution. mdpi.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of atoms, helping to define the molecule's preferred conformation. For chiral, non-racemic samples, chiral shift reagents can be used to distinguish between enantiomers. sci-hub.box
Mass Spectrometry (MS): Modern mass spectrometry techniques are essential for confirming molecular weight and fragmentation patterns. Chiral analysis by mass spectrometry, often involving the formation of diastereomeric complexes with a chiral selector, is a rapidly developing field that allows for the distinction of enantiomers. unipd.it Ion mobility-mass spectrometry (IM-MS) can separate ions based on their size and shape, providing another tool to differentiate stereoisomers. unipd.it
Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are exquisitely sensitive to molecular chirality and conformation. uantwerpen.be By comparing experimental spectra with those predicted by quantum chemical calculations, the absolute configuration of chiral sulfoxides can be reliably determined. uantwerpen.be
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state; bond lengths, bond angles, and ring conformation. mdpi.com | Definitive determination of stereochemistry and solid-state conformation. acs.org |
| High-Field NMR | Connectivity, solution-state conformation, and dynamic processes. mdpi.com | Elucidation of the preferred puckering of the thietane ring in solution. |
| Chiral Mass Spectrometry | Distinction and quantification of enantiomers. unipd.it | Determination of enantiomeric excess for asymmetrically synthesized samples. |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration in solution. uantwerpen.be | Non-destructive assignment of the absolute stereochemistry at the sulfur center. |
Computational Design and Prediction of Novel Thietane 1-Oxide Derivatives
Computational chemistry plays an increasingly vital role in modern drug discovery, enabling the in silico design and evaluation of novel molecules before their synthesis. For thietane 1-oxide derivatives, computational methods are used to predict molecular properties, understand conformational preferences, and guide the design of new analogs.
Conformational Analysis: Theoretical studies, such as those using ab initio molecular orbital theory, have been conducted on 3-substituted thietane 1-oxides to understand the thermodynamics of cis-trans interconversion and the factors governing the conformational preference of the sulfoxide (B87167) oxygen. researchgate.net These studies indicate that for 3-substituted derivatives, the cis isomer (with the substituent and the sulfoxide oxygen on the same side of the ring) is generally more stable. researchgate.net
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate various molecular properties, including geometries, vibrational frequencies, and electronic properties. acs.org These calculations are essential for interpreting experimental data from techniques like VCD and ROA to determine absolute configuration. uantwerpen.be
Molecular Docking: If the biological target of this compound is known, molecular docking simulations can be used to predict how different derivatives will bind to the target's active site. This allows for the rational design of new compounds with potentially improved affinity and selectivity.
Green Chemistry Approaches in Thietane 1-Oxide Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of this compound, the key transformation is the oxidation of the corresponding sulfide (B99878). Green approaches to this reaction focus on using environmentally benign oxidants and catalysts, and minimizing waste.
Hydrogen Peroxide as an Oxidant: Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. nih.govias.ac.in Numerous methods have been developed for the selective oxidation of sulfides to sulfoxides using H₂O₂ under mild, often metal-free conditions, for example, using glacial acetic acid as a promoter. nih.govias.ac.inresearchgate.net
Electrochemical Synthesis: Anodic oxidation offers a reagent-free method for converting sulfides to sulfoxides. rsc.org This electrochemical approach uses electrons as a "traceless" oxidant, avoiding the need for chemical oxidizing agents and reducing waste. The use of reusable graphite (B72142) electrodes and green solvents like acetone/water further enhances the sustainability of this method. rsc.org
Catalysis with Earth-Abundant Metals: While metal-free systems are often preferred, the use of non-toxic, earth-abundant metals like iron is another green alternative. Iron(III) species have been shown to effectively catalyze sulfoxidation reactions using oxygen from the air as the terminal oxidant, representing a highly sustainable approach. rsc.org
Use of Water as a Solvent: Conducting reactions in water instead of organic solvents is a primary goal of green chemistry. Protocols for the oxidation of sulfides using H₂O₂ in water have been developed, demonstrating high yields and selectivity in an environmentally clean and safe manner. ias.ac.in
These green methodologies not only reduce the environmental footprint of the synthesis but also often lead to safer, more efficient, and cost-effective processes.
Q & A
Basic Research Questions
Q. What analytical techniques are essential for confirming the structure of 3-(Ethylamino)thietane 1-oxide?
- Methodological Answer :
- NMR Spectroscopy : Use , , and NMR to identify key structural features. For thietane 1-oxides, the α-protons typically resonate at δ ~3.21 ppm, while α-carbons appear at ~25 ppm and β-carbons at ~27 ppm. NMR can confirm the sulfoxide group .
- Mass Spectrometry : Look for fragmentation patterns such as retro [2+2] cycloaddition (characteristic of thietanes) and loss of SO (for 1-oxides). These patterns help differentiate between thietane, its oxides, and related heterocycles .
- Example Data Table :
| Technique | Key Signals/Patterns | Reference |
|---|---|---|
| NMR | δ 3.21 (α-protons) | |
| NMR | δ 25 (α-C), δ 27 (β-C) | |
| NMR | Distinct sulfoxide resonance | |
| MS | Retro [2+2], SO loss (~64 m/z) |
Q. What synthetic strategies are used to prepare 3-substituted thietane 1-oxides?
- Methodological Answer :
- Oxidation of Thietanes : React 3-substituted thietanes with oxidizing agents (e.g., ) to form sulfoxides. Monitor reaction progress via TLC or in situ NMR to avoid over-oxidation to 1,1-dioxides .
- Ring-Closure Reactions : Use nucleophilic or electrophilic reagents to form the thietane ring. For example, cyclization of β-functionalized thiols under controlled pH and temperature .
- Critical Parameters : Temperature (exothermic oxidation), stoichiometry of oxidizing agents, and inert atmosphere to prevent side reactions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data on thietane 1-oxide conformers?
- Methodological Answer :
- Ab Initio Calculations : Perform geometry optimizations at the G-31G level to predict bond lengths and angular deformations. Compare computed NMR shifts with experimental data to validate conformer stability .
- Reactivity Modeling : Use DFT to simulate nucleophilic attack (e.g., by ) on thietane 1-oxide, explaining its higher reactivity compared to oxetanes .
Q. What strategies address stereochemical challenges in isolating this compound isomers?
- Methodological Answer :
- Diastereomeric Complexation : Separate cis/trans sulfoxides by forming complexes with chiral platinum reagents, followed by fractional crystallization .
- Chromatographic Resolution : Use chiral stationary phases in HPLC to isolate enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol) for baseline separation .
Q. How do bioactivity studies of natural thietanes inform research on this compound?
- Methodological Answer :
- Analogy-Based Assays : Screen for mammalian receptor interactions (e.g., serotonin receptors) using fluorescence polarization or radioligand binding assays, as structurally related thietanes are bioactive in anal gland secretions .
- Metabolic Stability Tests : Assess oxidative metabolism using liver microsomes, monitoring for sulfoxide-to-sulfone conversion via LC-MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting mass spectral data for thietane 1-oxides?
- Methodological Answer :
- Retro [2+2] vs. SO Loss : Prioritize high-resolution MS to distinguish between fragmentation pathways. For example, a peak at m/z 64 corresponds to SO loss, while retro [2+2] fragments yield smaller ions (e.g., ) .
- Isotopic Labeling : Use -labeled compounds to confirm sulfur-containing fragments and resolve ambiguities in low-resolution spectra .
Experimental Design Considerations
Q. What precautions are critical when handling thietane 1-oxides in aqueous environments?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
